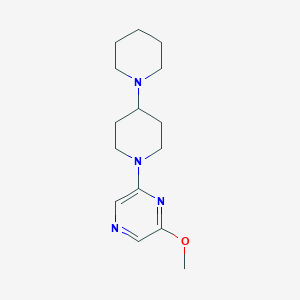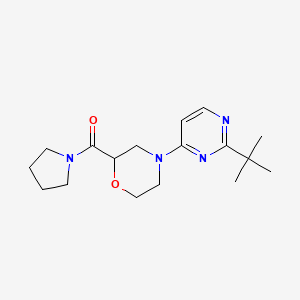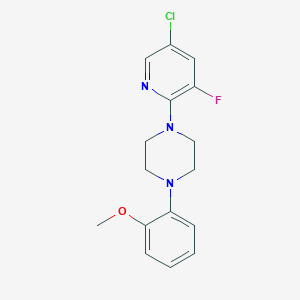
1-cyclopentyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclopentyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-cyclopentyl-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-cyclopentyl-N-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-cyclopentyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C14H15FN4O |
|---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
1-cyclopentyl-N-(2-fluorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H15FN4O/c15-11-7-3-4-8-12(11)16-14(20)13-9-19(18-17-13)10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,16,20) |
InChI-Schlüssel |
HKEYESNZFKIAGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(N=N2)C(=O)NC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15119741.png)

![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine](/img/structure/B15119756.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119767.png)
![4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119773.png)
![4-(2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119779.png)

![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B15119783.png)

![2-(Cyclopentylsulfanyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B15119796.png)
![[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B15119801.png)
![3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15119809.png)
![1-(Propan-2-yl)-4-[4-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B15119816.png)
![4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B15119826.png)
